Perfluoroeicosyl iodide
Overview
Description
Perfluoroeicosyl iodide is a perfluorinated compound with the chemical formula C20F41I. It is part of a larger family of perfluoroalkyl iodides, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroeicosyl iodide can be synthesized through the iodination of perfluorinated hydrocarbons. One common method involves the reaction of perfluorinated eicosane with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours. The reaction can be represented as follows:
C20F42+I2→C20F41I+HF
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Perfluoroeicosyl iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of this compound can lead to the formation of perfluorinated hydrocarbons.
Oxidation Reactions: Oxidation can result in the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used in aqueous or organic solvents.
Major Products
Substitution: Products include perfluoroalkyl azides and perfluoroalkyl thiocyanates.
Reduction: Products include perfluorinated hydrocarbons.
Oxidation: Products include perfluorinated carboxylic acids.
Scientific Research Applications
Perfluoroeicosyl iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various perfluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for use in medical imaging and as a contrast agent due to its high electron density.
Industry: It is used in the production of fluoropolymers, which have applications in coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of perfluoroeicosyl iodide involves its ability to form strong halogen bonds with various substrates. This property is exploited in catalysis and material science. The molecular targets include electron-rich species, which can interact with the iodine atom, leading to the formation of stable complexes. Pathways involved include halogen bonding and radical formation, which facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctyl iodide (C8F17I)
- Perfluorodecyl iodide (C10F21I)
- Perfluorododecyl iodide (C12F25I)
Uniqueness
Perfluoroeicosyl iodide is unique due to its longer carbon chain, which imparts higher hydrophobicity and thermal stability compared to shorter perfluoroalkyl iodides. This makes it particularly valuable in applications requiring extreme conditions, such as high-temperature reactions and environments with aggressive chemicals.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodoicosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20F41I/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDHOJSLSYFQND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20F41I | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067513 | |
Record name | Perfluoroeicosyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1146.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-34-5 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-Hentetracontafluoro-20-iodoeicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29809-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoroeicosyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroeicosyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodoicosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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